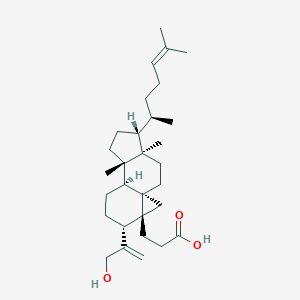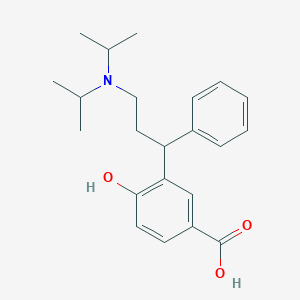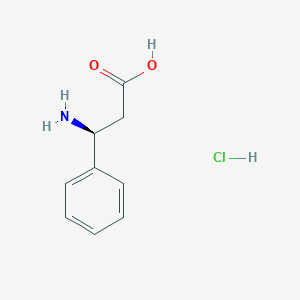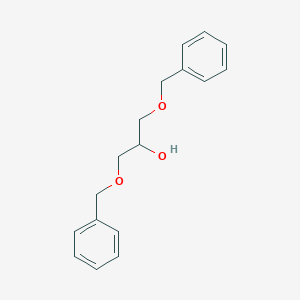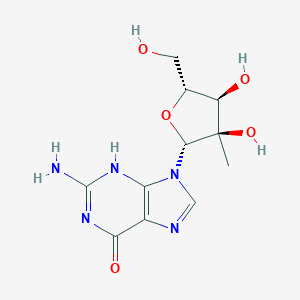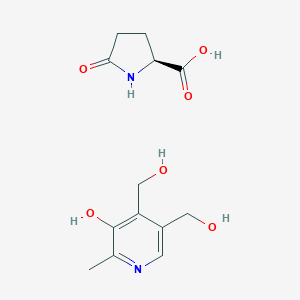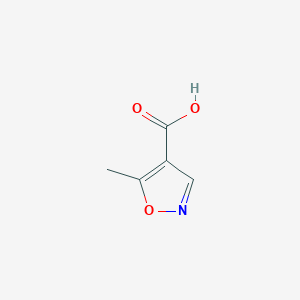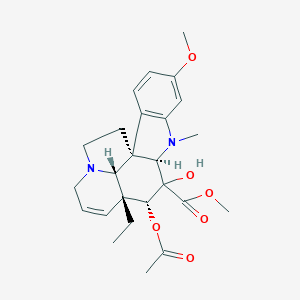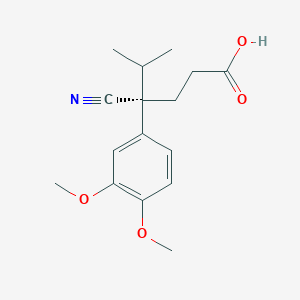
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Overview
Description
Ticarpen, also known as ticarcillin disodium, is a broad-spectrum, semi-synthetic penicillin antibiotic. It is derived from penicillin and is similar to carbenicillin in action. Ticarpen is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis .
Preparation Methods
Ticarpen is synthesized through a semi-synthetic process. The preparation involves the reaction of penicillin with thiophene-2-acetic acid to form ticarcillin. The disodium salt form, ticarcillin disodium, is then obtained by neutralizing ticarcillin with sodium hydroxide . Industrial production methods typically involve large-scale fermentation processes followed by chemical modification to produce the desired antibiotic .
Chemical Reactions Analysis
Ticarpen undergoes several types of chemical reactions, including:
Oxidation: Ticarpen can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in ticarpen.
Substitution: Ticarpen can undergo substitution reactions, particularly at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Ticarpen has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Used in clinical research to develop new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Ticarpen exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
Comparison with Similar Compounds
Ticarpen is similar to other beta-lactam antibiotics such as carbenicillin and ampicillin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria. The unique thiophene-2-acetic acid moiety in ticarpen enhances its antibacterial properties compared to other penicillins .
Similar Compounds
- Carbenicillin
- Ampicillin
- Piperacillin
- Mezlocillin
Ticarpen’s unique structure and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESYKAPWPTFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461672 | |
| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473436-50-9 | |
| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


